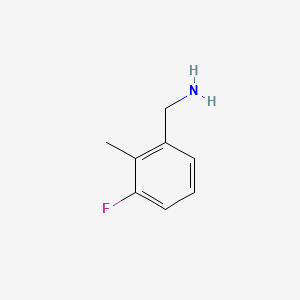

3-Fluoro-2-methylbenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQMQLUKMFEJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293157 | |

| Record name | 3-Fluoro-2-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771573-36-5 | |

| Record name | 3-Fluoro-2-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771573-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Safety of 3-Fluoro-2-methylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and agrochemical research, substituted benzylamines serve as critical building blocks for a diverse array of bioactive molecules. Among these, 3-Fluoro-2-methylbenzylamine has emerged as a key intermediate, valued for its unique electronic and steric properties that can significantly influence the pharmacological profile of a target compound. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, safety profile, and best practices for handling and utilization in a research and development setting.

Chemical Identity

The definitive identification of a chemical substance is paramount for both scientific accuracy and safety. The Chemical Abstracts Service (CAS) has assigned the number 771573-36-5 to this compound.[1][2][3] This unique identifier ensures unambiguous communication and is essential for regulatory compliance and information retrieval.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 771573-36-5 | [1][2][3] |

| Molecular Formula | C₈H₁₀FN | |

| Molecular Weight | 139.17 g/mol | |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | |

| InChI Key | ITQMQLUKMFEJDB-UHFFFAOYSA-N | |

| Storage Temperature | Ambient Temperature |

Comprehensive Safety Profile

A thorough understanding of the safety profile of this compound is a prerequisite for its use in any laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related structural analogs, such as 3-Fluoro-alpha-methylbenzylamine, provide a strong basis for a comprehensive hazard assessment.[4]

Hazard Identification and Classification

Based on available data for analogous compounds, this compound is classified as a hazardous substance with the following primary concerns:

-

Skin Corrosion/Irritation: Causes severe skin burns and damage.[4]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[4]

-

Corrosive to Metals: May be corrosive to metals.[4]

Table 2: GHS Hazard Statements and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard | H314 | Causes severe skin burns and eye damage. | [4] |

| Hazard | H290 | May be corrosive to metals. | [4] |

| Prevention | P260 | Do not breathe mist/vapours/spray. | [4] |

| Prevention | P264 | Wash all exposed external body areas thoroughly after handling. | [4] |

| Prevention | P280 | Wear protective gloves, protective clothing, eye protection and face protection. | [4] |

| Prevention | P234 | Keep only in original packaging. | [4] |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [4] |

| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower]. | [4] |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Response | P310 | Immediately call a POISON CENTER/doctor/physician/first aider. | [4] |

| Storage | P405 | Store locked up. | [4] |

| Disposal | P501 | Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation. | [4] |

Toxicological Insights

The toxicological properties of this compound have not been fully investigated. However, based on its chemical structure as a substituted amine, it is prudent to assume that it may cause irritation to the respiratory tract upon inhalation. Ingestion is likely to cause severe swelling and damage to the delicate tissues of the gastrointestinal tract, with a danger of perforation.[5]

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is non-negotiable when working with this compound. The following guidelines are based on best practices for handling corrosive and hazardous chemicals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk.

Caption: Essential PPE for handling this compound.

Step-by-Step Handling Protocol

-

Preparation:

-

Ensure a chemical fume hood is operational and the sash is at the appropriate height.

-

Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]

-

Assemble all necessary glassware and reagents within the fume hood.

-

Don all required PPE as outlined in the diagram above.

-

-

Dispensing and Transfer:

-

Use a properly calibrated pipette or syringe for transferring the liquid.

-

Avoid splashing by dispensing the liquid slowly against the inner wall of the receiving vessel.

-

Keep containers securely sealed when not in use.[4]

-

-

Post-Handling:

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical to mitigate harm.

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | Action | Source |

| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Seek immediate medical attention from an ophthalmologist. | [4] |

| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15-30 minutes, preferably under a safety shower. Remove all contaminated clothing. Call a physician immediately. | [4] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [4] |

| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [4] |

Accidental Release Measures

-

Evacuation: Evacuate non-essential personnel from the immediate area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: For minor spills, contain and absorb the spill with sand, earth, inert material, or vermiculite.[4]

-

Neutralization (for amines): For larger spills, after containment, consider neutralization.[4]

-

Collection: Place the absorbed material into a suitable, labeled container for waste disposal.[4]

-

Decontamination: Clean the spill area thoroughly.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with environmental regulations.

Storage

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4][5]

-

Store away from incompatible materials such as acids and oxidizing agents.[4]

-

Protect containers from physical damage and check regularly for leaks.[4]

-

Store in a locked-up area.[4]

Disposal

-

Dispose of contents and containers to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[4]

-

Waste materials from spills or leaks may be classified as "hazardous wastes."[4]

Firefighting Measures

While this compound is a combustible liquid, it presents a slight fire hazard when exposed to heat or flame.[4]

-

Suitable Extinguishing Media: Use foam, dry chemical powder, carbon dioxide, or water spray for large fires.[6]

-

Unsuitable Extinguishing Media: Avoid using a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards: On combustion, may emit toxic and corrosive fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. By understanding its chemical identity, comprehensively assessing its safety profile, and rigorously adhering to the protocols outlined in this guide, researchers can safely unlock its potential in the synthesis of novel compounds. The principles of scientific integrity, grounded in a culture of safety, are paramount to advancing research while protecting the well-being of laboratory personnel.

References

- 1. 771573-36-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. (3-fluoro-2-methylphenyl)methanamine,771573-36-5 [rovathin.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

"spectroscopic data (NMR, IR, MS) of 3-Fluoro-2-methylbenzylamine"

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-2-methylbenzylamine

Authored by a Senior Application Scientist

The methodologies and interpretations herein are presented not as mere procedural steps, but as a logical framework. Each experimental choice and data interpretation is explained to provide a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.

Molecular Structure and Analytical Rationale

This compound possesses a unique substitution pattern on the aromatic ring that influences its electronic and conformational properties. The interplay between the electron-donating methyl group and the electron-withdrawing fluorine atom creates a distinct spectroscopic signature. Our analytical strategy is therefore to dissect the molecule by technique, predicting the specific influence of each functional group on the resulting spectrum.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. We will predict the ¹H, ¹³C, and ¹⁹F NMR spectra, as each provides unique and complementary information. The combination of these three nuclei offers a high-fidelity fingerprint of the target compound.

Experimental Protocol (NMR)

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power and relatively clean spectral window.

-

¹H NMR Acquisition: Acquire data on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A 90° pulse angle and a longer relaxation delay (5 seconds) are used. Typically, >1024 scans are required for adequate signal strength.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is highly sensitive and requires fewer scans than ¹³C NMR. The spectral width must be sufficient to capture the signal, typically around -100 to -140 ppm for fluoroaromatics.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the amine, benzylic, methyl, and aromatic protons. The chemical shifts are influenced by the inductive effect of the fluorine and the anisotropic effect of the benzene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Aromatic (H-6) | ~7.20 | d | JH-H ≈ 7.5 | 1H |

| Aromatic (H-4) | ~7.05 | t | JH-H ≈ 8.0, JH-F ≈ 8.0 | 1H |

| Aromatic (H-5) | ~6.95 | d | JH-H ≈ 8.0 | 1H |

| Benzylic (-CH₂-) | ~3.85 | s | - | 2H |

| Methyl (-CH₃) | ~2.25 | s (or narrow d) | JH-F ≈ 1-2 | 3H |

| Amine (-NH₂) | ~1.60 | s (broad) | - | 2H |

Causality and Interpretation:

-

The aromatic protons are expected between 6.9 and 7.3 ppm. The H-4 proton will appear as a triplet due to coupling with both H-5 and the fluorine atom. The methyl and aminomethyl groups are ortho and meta to the other aromatic protons, causing slight upfield or downfield shifts compared to unsubstituted toluene or benzylamine.[3][4]

-

The benzylic protons (-CH₂-) are deshielded by the adjacent aromatic ring and the nitrogen atom, placing their signal around 3.85 ppm.[3]

-

The amine protons (-NH₂) typically appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen atom. The exact position is highly dependent on concentration and solvent.[5]

-

The methyl protons (-CH₃) are shielded by their aliphatic nature but slightly deshielded by the aromatic ring, placing them around 2.25 ppm. A small long-range coupling to the fluorine atom (meta-coupling) might be observable as slight broadening or a narrow doublet.

Caption: Key coupling interactions for aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be definitive for confirming the carbon skeleton. The most notable feature will be the large C-F coupling constant for the carbon directly attached to the fluorine atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) | Coupling Constant (¹JC-F, Hz) |

| C-3 (C-F) | ~162 | d | ~245 |

| C-1 (C-CH₂NH₂) | ~140 | d | ~3 |

| C-2 (C-CH₃) | ~135 | d | ~5 |

| Aromatic CH | ~129, ~125, ~115 | d, d, d | ~3, ~8, ~22 |

| Benzylic (-CH₂-) | ~45 | s | - |

| Methyl (-CH₃) | ~15 | d | ~4 |

Causality and Interpretation:

-

C-3: The carbon directly bonded to fluorine (C-3) will be significantly downfield due to the powerful inductive effect of fluorine and will exhibit a very large one-bond coupling constant (¹JC-F) of approximately 245 Hz.[6][7] This is a hallmark diagnostic peak.

-

Ortho/Meta Carbons: The carbons ortho (C-2, C-4) and meta (C-1, C-5) to the fluorine will show smaller two-bond and three-bond C-F couplings, respectively.

-

Aliphatic Carbons: The benzylic carbon will appear around 45 ppm, and the methyl carbon will be significantly upfield, around 15 ppm. These assignments are consistent with data from substituted benzylamines.[8][9][10]

Predicted ¹⁹F NMR Spectrum

Fluorine NMR is an exceptionally powerful tool due to its high sensitivity and wide chemical shift range, making it an unambiguous probe for fluorinated compounds.[11][12][13]

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic (C-3 F) | ~ -115 | t | JF-H4 ≈ 8, JF-H2(CH3) ≈ 2 |

Causality and Interpretation:

-

A single signal is expected for the one fluorine atom. For a fluorine atom on a benzene ring, the chemical shift is typically in the range of -110 to -130 ppm relative to CFCl₃.

-

The signal will likely appear as a triplet due to coupling with the ortho proton (H-4) and potentially a smaller long-range coupling to the protons of the ortho methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the amine, aromatic, and C-F bonds.

Experimental Protocol (IR)

-

Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

-

Data Acquisition: Acquire the spectrum using an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the empty spectrometer should be run first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3380 & 3300 | N-H asymmetric & symmetric stretch | Medium | A characteristic two-pronged peak for a primary amine (-NH₂).[5] |

| 3100-3000 | Aromatic C-H stretch | Medium | Indicates the presence of sp² C-H bonds on the benzene ring.[14] |

| 2950-2850 | Aliphatic C-H stretch | Medium | From the -CH₂- and -CH₃ groups. |

| 1610 & 1480 | Aromatic C=C stretch | Medium-Strong | Characteristic skeletal vibrations of the benzene ring.[15] |

| 1590 | N-H bend (scissoring) | Medium | Confirms the presence of a primary amine. |

| 1250 | C-F stretch | Strong | A strong, intense band indicative of the aryl-fluoride bond. |

| 1150 | C-N stretch | Medium | Aliphatic amine C-N bond vibration. |

| 850-750 | C-H out-of-plane bend | Strong | Pattern is diagnostic of the 1,2,3-trisubstitution on the ring. |

Causality and Interpretation:

-

The most diagnostic signals are the pair of peaks above 3300 cm⁻¹, which are a clear indication of a primary amine.[5][16]

-

The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches confirms the overall structure.

-

A very strong absorption around 1250 cm⁻¹ is expected for the C-F stretch, a region often containing other fingerprint vibrations but typically dominated by this strong band in fluorinated aromatics.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and connectivity.

Experimental Protocol (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a 50:50 mixture of methanol and water with 0.1% formic acid. The acid ensures protonation of the basic amine group.

-

Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). Acquire data in positive ion mode. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₈H₁₀FN) is 139.17 g/mol .

| m/z (mass-to-charge) | Ion Assignment | Comments |

| 140.09 | [M+H]⁺ | The protonated molecular ion. This will be the parent ion in the ESI-MS spectrum. |

| 123.06 | [M+H - NH₃]⁺ | Loss of neutral ammonia (17.03 Da) from the parent ion. This is a characteristic fragmentation pathway for benzylamines.[17][18][19] |

| 95.05 | [C₇H₄F]⁺ | Subsequent loss of ethylene (C₂H₄) from the m/z 123 ion, a potential rearrangement product. |

Causality and Interpretation:

-

Under ESI conditions, the basic amine will readily accept a proton to form the [M+H]⁺ ion at m/z 140.

-

The most favorable and diagnostically significant fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃).[20][21] This occurs via cleavage of the benzylic C-N bond, resulting in the formation of the stable 3-fluoro-2-methylbenzyl carbocation at m/z 123. This fragment is expected to be the base peak in the MS/MS spectrum.

Caption: Primary fragmentation of this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and interlocking dataset for the unambiguous structural confirmation of this compound. The predicted spectra, based on established principles and data from analogous compounds, highlight key diagnostic features: the characteristic N-H stretches in the IR, the protonated molecular ion and its subsequent loss of ammonia in the MS, and the highly informative chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR. This guide serves as a robust framework for researchers, ensuring confident identification and utilization of this important chemical intermediate.

References

- 1. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]

- 4. 2-Methylbenzylamine(89-93-0) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Methylbenzylamine(100-81-2) 13C NMR [m.chemicalbook.com]

- 9. 3-Methylbenzylamine | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Methylbenzylamine | C8H11N | CID 6993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. westmont.edu [westmont.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 19. researchgate.net [researchgate.net]

- 20. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

"potential therapeutic targets for 3-Fluoro-2-methylbenzylamine analogs"

An In-depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 3-Fluoro-2-methylbenzylamine Analogs

Executive Summary

The benzylamine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific substitutions, such as the fluoro and methyl groups on the benzyl ring of this compound, offers a promising avenue for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive exploration of potential therapeutic targets for analogs of this compound, drawing upon existing research on related benzylamine derivatives. We delve into promising targets within the realms of neurodegenerative disorders, oncology, and infectious diseases, presenting the scientific rationale for each. Furthermore, this document outlines detailed, actionable protocols for the experimental validation of these targets, equipping researchers and drug development professionals with the necessary tools to advance these promising compounds from discovery to clinical validation.

Introduction: The Therapeutic Potential of Substituted Benzylamines

Benzylamine and its derivatives have a rich history in drug discovery, contributing to a wide array of therapeutic agents.[1][2][3][4] The versatility of the benzylamine core allows for facile chemical modification, enabling the fine-tuning of its pharmacological profile. The presence of a fluorine atom, as in this compound, is of particular interest. Fluorine substitution can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target, often leading to improved drug-like properties.[5] This guide focuses on identifying and validating high-potential therapeutic targets for analogs of this compound, leveraging a rational, evidence-based approach to drug discovery.

Potential Therapeutic Targets in Neurological Disorders

The neuropharmacological landscape is a fertile ground for the application of novel benzylamine analogs. Several key proteins involved in neurotransmission and neuronal function have been identified as potential targets.

Monoamine Oxidase B (MAO-B)

Scientific Rationale: Monoamine Oxidase B (MAO-B) is a crucial enzyme in the catabolism of dopamine and other monoamine neurotransmitters.[6] Inhibition of MAO-B increases the levels of these neurotransmitters in the brain, a therapeutic strategy employed in the treatment of Parkinson's disease and depression.[4] Numerous studies have highlighted the potential of benzylamine derivatives as potent and selective MAO-B inhibitors.[6][7][8][9] The benzylamine moiety is recognized to interact with the active site of MAO-B, and substitutions on the aromatic ring can enhance inhibitory activity.[6]

Proposed Mechanism of Action: Analogs of this compound are hypothesized to act as competitive or irreversible inhibitors of MAO-B. The fluorinated and methylated phenyl ring can engage in favorable interactions within the hydrophobic active site of the enzyme, while the amine functionality is crucial for the catalytic interaction. The specific substitution pattern of this compound may confer high selectivity for MAO-B over the MAO-A isoform, thereby reducing the risk of side effects associated with non-selective MAO inhibition.

Caption: Inhibition of MAO-B by a this compound analog.

Serotonin Transporter (SERT)

Scientific Rationale: The serotonin transporter (SERT) is a primary target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).[10][11] By blocking the reuptake of serotonin from the synaptic cleft, these drugs enhance serotonergic neurotransmission. Benzylamine-related compounds have been investigated for their interaction with monoamine transporters.[12] The structural features of this compound analogs could allow for high-affinity binding to SERT.

Proposed Mechanism of Action: These analogs may act as allosteric or competitive inhibitors of SERT. The fluorinated benzyl ring could fit into the substrate-binding pocket of the transporter, preventing the reuptake of serotonin. The selectivity for SERT over other monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), would be a critical determinant of the therapeutic profile.

Dopamine D2 and D3 Receptors

Scientific Rationale: Dopamine D2 and D3 receptors are G protein-coupled receptors that play a crucial role in motor control, motivation, and cognition.[13][14] They are important targets for antipsychotic drugs and for therapies aimed at treating Parkinson's disease and substance use disorders. The affinity of ligands for these receptors can be modulated by substitutions on the aromatic ring, including fluorine.[5][13]

Proposed Mechanism of Action: this compound analogs could act as antagonists or partial agonists at D2 and/or D3 receptors. The specific binding mode would depend on the overall structure of the analog, with the substituted benzylamine moiety likely interacting with key residues in the receptor's binding pocket. Biased agonism, where a ligand preferentially activates one signaling pathway over another, is an emerging concept in dopamine receptor pharmacology and could be a desirable property for these analogs.[15]

Potential Therapeutic Targets in Oncology

The antiproliferative and pro-apoptotic effects of certain benzylamine derivatives suggest their potential as anticancer agents.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

Scientific Rationale: 17β-HSD3 is a key enzyme in the biosynthesis of testosterone, converting androstenedione to the more potent androgen.[16][17][18][19] In hormone-dependent prostate cancer, the growth of cancer cells is driven by androgens. Therefore, inhibiting 17β-HSD3 presents a promising strategy for treating this disease.[16][20] Substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-HSD3.[16][17]

Proposed Mechanism of Action: The this compound analogs are predicted to bind to the active site of 17β-HSD3, preventing the binding of its natural substrate, androstenedione. Docking studies with homology models of the enzyme could guide the design of analogs with optimized interactions within the active site, leading to enhanced potency and selectivity over other 17β-HSD isoforms.[16][20]

Tubulin

Scientific Rationale: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several benzylamine-containing compounds have been shown to inhibit tubulin polymerization.[21]

Proposed Mechanism of Action: this compound analogs may bind to the colchicine-binding site on β-tubulin, thereby inhibiting its polymerization into microtubules. This would lead to cell cycle arrest in the G2/M phase and ultimately induce apoptosis in rapidly dividing cancer cells.

Caption: Experimental workflow for validating tubulin inhibition.

DNA Topoisomerase II

Scientific Rationale: DNA topoisomerase II is an essential enzyme that resolves topological problems in DNA during replication, transcription, and chromosome segregation. It is a well-established target for several clinically used anticancer drugs. Benzylamine derivatives of the natural product epipodophyllotoxin have been shown to be potent inhibitors of human DNA topoisomerase II.[22]

Proposed Mechanism of Action: Analogs of this compound could act as topoisomerase II "poisons." This mechanism involves stabilizing the covalent complex between the enzyme and DNA, leading to the accumulation of double-strand breaks and subsequent cell death.

Potential Therapeutic Targets in Infectious Diseases

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzylamine derivatives have shown promise in this area, particularly against Mycobacterium tuberculosis.

Mycobacterial Acetyltransferase Eis

Scientific Rationale: The enhanced intracellular survival (Eis) protein of Mycobacterium tuberculosis is an acetyltransferase that can confer resistance to the aminoglycoside antibiotic kanamycin.[23][24] Inhibition of Eis can restore the susceptibility of resistant strains to this antibiotic. Substituted benzyloxy-benzylamine compounds have been identified as potent inhibitors of Eis.[23][24]

Proposed Mechanism of Action: this compound analogs are proposed to bind to the aminoglycoside binding site of the Eis enzyme, acting as competitive inhibitors.[24] This would prevent the acetylation of kanamycin, thereby restoring its antibacterial activity. Some benzylamine derivatives have also been found to be directly toxic to mycobacteria through a yet-to-be-identified mechanism, suggesting the possibility of additional targets.[23][24][25][26][27]

Experimental Protocols for Target Validation

The following protocols provide a framework for the experimental validation of the proposed therapeutic targets.

In Silico Target Prediction and Docking

Objective: To predict the binding affinity and mode of interaction of this compound analogs with the proposed target proteins.

Methodology:

-

Homology Modeling: If the crystal structure of the target protein is unavailable, build a homology model using a suitable template with high sequence identity.[16][20]

-

Binding Site Prediction: Identify potential ligand-binding sites on the protein structure using computational tools.[3][28][29][30]

-

Molecular Docking:

-

Prepare the 3D structures of the this compound analogs.

-

Perform molecular docking of the analogs into the predicted binding site of the target protein using software such as AutoDock Vina or Glide.

-

Analyze the docking poses and scoring functions to predict binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).[28]

-

Biochemical Assays for Enzyme Inhibition

Objective: To determine the inhibitory activity of the analogs against the purified target enzyme.

Example Protocol for MAO-B Inhibition Assay:

-

Enzyme and Substrate Preparation:

-

Obtain purified human recombinant MAO-B.

-

Prepare a stock solution of a suitable substrate (e.g., benzylamine) and a chromogenic or fluorogenic probe.

-

-

Assay Procedure:

-

In a 96-well plate, add the MAO-B enzyme to a buffer solution.

-

Add varying concentrations of the this compound analogs.

-

Pre-incubate the enzyme and inhibitors for a defined period.

-

Initiate the reaction by adding the substrate and probe.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Quantitative Data Summary Table:

| Analog | MAO-B IC50 (µM) | SERT Ki (nM) | 17β-HSD3 IC50 (nM) |

| FMB-1 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| FMB-2 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| FMB-3 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Cell-Based Assays for Target Engagement and Functional Effects

Objective: To confirm that the analogs interact with the target in a cellular context and elicit the desired biological response.

Example Protocol for Cell-Based SERT Inhibition Assay:

-

Cell Culture:

-

Use a cell line that endogenously expresses or is engineered to overexpress human SERT (e.g., HEK293-hSERT cells).

-

-

Serotonin Uptake Assay:

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of the this compound analogs.

-

Add radiolabeled ([³H]) or fluorescently labeled serotonin to the cells.

-

Incubate for a short period to allow for serotonin uptake.

-

Wash the cells to remove extracellular serotonin.

-

Lyse the cells and measure the intracellular radioactivity or fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of serotonin uptake.

-

Determine the IC50 value for each analog.

-

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. This guide has identified several high-potential therapeutic targets in neurology, oncology, and infectious diseases, providing a clear rationale and a roadmap for their validation. The proposed experimental workflows, from in silico modeling to cell-based assays, offer a systematic approach to advancing these promising compounds through the drug discovery pipeline. Future research should focus on synthesizing a focused library of this compound analogs and evaluating their activity against the identified targets. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately leading to the identification of clinical candidates with the potential to address unmet medical needs.[31][32][33][34]

References

- 1. researchgate.net [researchgate.net]

- 2. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase inhibitors: benzylidene-prop-2-ynyl-amines analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Serotonin Transporters in the Treatment of Juvenile and Adolescent Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Serotonin Transporters in the Treatment of Juvenile and Adolescent Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The design of novel 17beta-hydroxysteroid dehydrogenase type 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 26. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 27. Benzylamines: synthesis and evaluation of antimycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. BJOC - Computational methods in drug discovery [beilstein-journals.org]

- 29. Exploring the computational methods for protein-ligand binding site prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches [arxiv.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. alliedacademies.org [alliedacademies.org]

- 33. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Structure-activity relationship and mechanism of action studies of manzamine analogues for the control of neuroinflammation and cerebral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Use of Fluorine Substitution in Benzylamine Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, offering a powerful tool to refine the pharmacological profile of drug candidates.[1][2] This guide provides an in-depth technical analysis of the role of fluorine substitution within the context of benzylamine-containing molecules, a common scaffold in numerous therapeutic agents. We will explore the causal mechanisms by which fluorine modulates key pharmacological parameters, including metabolic stability, receptor binding affinity, and overall drug-like properties. This document is designed to serve as a practical resource for drug development professionals, offering not only theoretical insights but also actionable experimental protocols and data interpretation strategies.

The Unique Physicochemical Profile of Fluorine: A Medicinal Chemist's Tool

Fluorine's value in drug design stems from a unique combination of properties that distinguish it from hydrogen and other halogens.[1][3] Understanding these foundational characteristics is crucial to rationally applying fluorination strategies.

-

Size and Steric Hindrance: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a reasonable hydrogen mimic, often fitting into receptor pockets without significant steric disruption.[3]

-

Extreme Electronegativity: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect).[1][3] This profoundly alters the local electronic environment of a molecule, impacting acidity/basicity (pKa), dipole moment, and the nature of interactions with biological targets.[3][4]

-

Carbon-Fluorine Bond Strength: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage compared to a C-H bond (~100 kcal/mol).[3] This property is fundamental to its role in enhancing metabolic stability.[3][5]

-

Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule.[3][6] This can enhance membrane permeability and improve passage across biological barriers like the blood-brain barrier, but must be carefully balanced to avoid issues with solubility.[3][4]

Modulating Benzylamine Pharmacology: Key Strategic Applications

The benzylamine motif is susceptible to several metabolic pathways and its basicity is a critical determinant of receptor interaction and pharmacokinetic properties. Fluorine substitution offers precise control over these factors.

Enhancing Metabolic Stability by Blocking P450-Mediated Oxidation

A primary challenge in benzylamine drug design is their susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. The benzylic position and unsubstituted positions on the aromatic ring are often "metabolic soft spots," prone to hydroxylation, which leads to rapid clearance and reduced bioavailability.

The Causality: By replacing a hydrogen atom at a metabolically labile site with a fluorine atom, we leverage the high strength of the C-F bond.[3][7] CYP enzymes, which typically catalyze C-H bond oxidation, are unable to efficiently break the C-F bond. This strategy, known as "metabolic blocking," effectively shields the molecule from degradation at that position.[7][8] For instance, replacing a hydrogen on the phenyl ring of a benzylamine with fluorine can prevent aromatic hydroxylation, a common metabolic pathway.[9]

-

Metabolic Switching: A critical consideration is the phenomenon of "metabolic switching." Blocking the primary site of metabolism can shift the metabolic burden to a secondary, previously less favorable site.[10][11] Therefore, it is imperative to conduct full metabolite identification studies post-modification to ensure that the new metabolic pathway does not produce undesirable or reactive metabolites.[10]

Fine-Tuning Basicity (pKa) for Optimal Receptor Interaction and Bioavailability

The basicity of the benzylamine nitrogen is paramount. It dictates the molecule's ionization state at physiological pH (~7.4), which in turn governs its ability to cross cell membranes (favoring the neutral form) and interact with target receptors (often favoring the protonated, cationic form).

The Causality: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of a nearby amine.[3][4][12] Placing a fluorine atom on the benzyl ring pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This results in a weaker base.[12]

This modulation is a powerful tool. For many CNS-active drugs, reducing the basicity of an amine can decrease its interaction with efflux transporters like P-glycoprotein (Pgp), thereby increasing brain penetration.[13] However, an excessive reduction in pKa might weaken the crucial ionic interactions with acidic residues (e.g., Aspartate, Glutamate) in the receptor's binding pocket, thereby reducing potency. The goal is to strike a balance: achieving a pKa that allows for sufficient membrane permeability while retaining the necessary charge for effective target engagement.[3]

The following table illustrates the predictable effect of fluorine substitution on the pKa of benzylamine.

| Compound | Position of Fluorine | pKa (approx.) | Rationale |

| Benzylamine | - | 9.35 | Unsubstituted reference |

| 4-Fluorobenzylamine | para | 9.15 | Moderate inductive withdrawal lowers basicity |

| 2-Fluorobenzylamine | ortho | 8.80 | Stronger inductive effect due to proximity to the amine |

| 2,6-Difluorobenzylamine | ortho, ortho | < 8.00 | Additive inductive effect from two ortho-fluorines significantly reduces basicity |

Table 1: Illustrative pKa values demonstrating the influence of fluorine substitution on benzylamine basicity.

Advanced Mechanisms: Conformational Control and Direct Binding Interactions

Beyond metabolic blocking and pKa modulation, fluorine can influence pharmacology through more subtle, yet powerful, mechanisms.

-

Conformational Control: Fluorine can induce specific conformational preferences through stereoelectronic effects like the gauche effect.[1] This can pre-organize the molecule into a "bioactive conformation"—the specific shape required for optimal binding to its target receptor—thereby enhancing potency and selectivity.[1][4]

-

Direct Protein-Ligand Interactions: While not a classic hydrogen bond acceptor, the polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with electron-deficient groups in a protein's binding pocket.[6][8] In some cases, fluorine can form weak hydrogen bonds or halogen bonds, contributing directly to binding affinity.[4][6]

Experimental Protocols for Evaluation

A robust evaluation of fluorinated benzylamine analogues requires precise, validated experimental workflows.

Workflow for Assessing Metabolic Stability and Receptor Affinity

The following diagram outlines a logical workflow for characterizing a newly synthesized fluorinated benzylamine analogue against its non-fluorinated parent compound.

Caption: High-level workflow for comparing fluorinated and non-fluorinated benzylamine analogues.

Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes

This protocol determines the rate at which a compound is metabolized by CYP enzymes.[14][15]

Objective: To calculate the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.[14]

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Positive control compound (e.g., Verapamil, known for high clearance)

-

Acetonitrile with internal standard (for quenching and analysis)

-

96-well plates, incubator, LC-MS/MS system

Methodology:

-

Preparation: Thaw HLMs on ice. Prepare a master mix of HLMs in phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

Pre-incubation: Add the HLM master mix to the wells of a 96-well plate. Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This starts the "clock" for the assay (T=0).

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding 2 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). The T=0 sample is quenched immediately after adding NADPH.

-

Sample Processing: Once all time points are collected, centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance (CLint) is then calculated from the half-life.[14]

Protocol: Competitive Radioligand Binding Assay

This assay measures the binding affinity (Ki) of a test compound for a specific receptor.[16][17]

Objective: To determine the concentration of the test compound that inhibits 50% of the binding of a known radioligand (IC50) and to calculate the inhibitory constant (Ki).

Materials:

-

Cell membrane preparation expressing the target receptor (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [³H]-spiperone for D2 receptors)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Test compound serial dilutions

-

Non-specific binding (NSB) competitor (a high concentration of an unlabeled ligand)

-

Scintillation fluid, filter mats (e.g., GF/B), cell harvester, scintillation counter

Methodology:

-

Plate Setup: In a 96-well plate, set up wells for Total Binding (membranes + radioligand + buffer), Non-specific Binding (membranes + radioligand + NSB competitor), and competitor curves (membranes + radioligand + serial dilutions of test compound).[18]

-

Incubation: Add the cell membrane preparation, radioligand (at a concentration near its Kd), and either buffer, NSB competitor, or test compound to the appropriate wells.[18]

-

Equilibration: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time (e.g., 60-90 minutes) to allow binding to reach equilibrium.[18]

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: After drying the filter mat, add scintillation fluid and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a highly effective and versatile approach in the optimization of benzylamine-based drug candidates.[1][19] By providing a means to rationally modulate metabolic stability and fine-tune electronic properties, fluorination allows medicinal chemists to address common liabilities such as rapid clearance and poor bioavailability.[4][5] The success of this strategy, however, is not guaranteed and depends on a deep understanding of the underlying physicochemical principles and a rigorous, data-driven experimental approach. As synthetic methodologies for precise, late-stage fluorination continue to advance, the utility of this remarkable element in crafting safer and more effective medicines is set to expand even further.[1][2]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nedmdg.org [nedmdg.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. multispaninc.com [multispaninc.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Fluorinated Benzylamines: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern medicinal chemistry. This guide provides an in-depth exploration of the chemical space of fluorinated benzylamines, a privileged structural motif in a multitude of biologically active compounds. We will delve into the synthetic strategies for accessing this diverse chemical class, from classical methods to cutting-edge late-stage fluorination techniques. A significant focus will be placed on the profound impact of fluorine substitution on the physicochemical properties of benzylamines, including basicity (pKa), lipophilicity (logP), and metabolic stability. Through illustrative case studies, we will examine the structure-activity relationships (SAR) of fluorinated benzylamines in the context of G-protein coupled receptor (GPCR) ligands and kinase inhibitors, providing actionable insights for researchers, scientists, and drug development professionals. This guide is designed to be a comprehensive resource, blending theoretical principles with practical, field-proven methodologies to empower the rational design of next-generation therapeutics.

The Strategic Advantage of Fluorinating Benzylamines in Drug Discovery

The benzylamine moiety is a cornerstone in the architecture of numerous pharmaceuticals, owing to its ability to engage in crucial hydrogen bonding and ionic interactions with biological targets. The introduction of fluorine, the most electronegative element, into the benzylamine scaffold offers a powerful strategy to modulate a molecule's properties in a predictable and advantageous manner.

The judicious placement of fluorine can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by enzymes such as the cytochrome P450 (CYP450) family. This can lead to a longer drug half-life and improved bioavailability.

-

Modulation of Basicity (pKa): The potent electron-withdrawing nature of fluorine can decrease the basicity of the amine group. This fine-tuning of pKa is critical for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, cell permeability, and target engagement.

-

Increased Lipophilicity (logP): Fluorine substitution, particularly in the form of a trifluoromethyl (CF₃) group, can significantly increase a molecule's lipophilicity. This can enhance membrane permeability and improve binding to hydrophobic pockets within a target protein.

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of the benzylamine side chain, potentially locking the molecule into a bioactive conformation and improving binding affinity and selectivity.

-

Novel Intermolecular Interactions: The polarized C-F bond can participate in non-canonical interactions, such as orthogonal multipolar C–F···C=O interactions and other fluorine-specific contacts, which can contribute to enhanced binding affinity.

This guide will provide the technical details and conceptual framework necessary to harness these benefits in your drug discovery programs.

Synthetic Strategies for Accessing Fluorinated Benzylamines

A diverse array of synthetic methodologies is available to the medicinal chemist for the preparation of fluorinated benzylamines. The choice of strategy often depends on the desired substitution pattern, the stage of the synthetic sequence, and the overall complexity of the target molecule.

Classical Approaches: Building from Fluorinated Precursors

A common and reliable strategy involves the use of readily available fluorinated starting materials.

Reductive amination is a robust and widely used method for the formation of C-N bonds. This two-step, one-pot process involves the reaction of a fluorinated benzaldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding benzylamine.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB-H)

-

Reaction Setup: To a solution of the fluorinated benzaldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF)) at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated benzylamine.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations as it does not readily reduce the starting aldehyde. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the reducing agent.

Caption: Workflow for Reductive Amination.

Another classical approach involves the Sₙ2 reaction of a fluorinated benzyl halide (typically a bromide or chloride) with a primary or secondary amine. This method is straightforward and effective for a wide range of amines.

Experimental Protocol: Nucleophilic Substitution with a Fluorinated Benzyl Bromide

-

Reaction Setup: Dissolve the fluorinated benzyl bromide (1.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF). Add the amine (2.0-3.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq). The excess amine can also serve as the base.

-

Reaction Conditions: Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the amine and the benzyl halide. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Causality: The use of a polar aprotic solvent facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the amine nucleophile. The base is necessary to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

Modern Approaches: Late-Stage Fluorination

The ability to introduce fluorine atoms at a late stage in a synthetic sequence is highly desirable in drug discovery as it allows for the rapid generation of fluorinated analogs from advanced intermediates or even final compounds.

Recent advances in catalysis have enabled the direct conversion of benzylic C-H bonds to C-F bonds. These methods often employ transition metal catalysts or photoredox catalysis to generate a benzylic radical, which is then trapped by a fluorine source.

Conceptual Workflow: Photocatalytic Benzylic C-H Fluorination

-

Generation of Benzylic Radical: A photocatalyst, upon excitation with visible light, abstracts a hydrogen atom from the benzylic position of the substrate, generating a benzylic radical.

-

Fluorine Atom Transfer: The benzylic radical reacts with a fluorine atom transfer reagent, such as N-fluorobenzenesulfonimide (NFSI), to form the C-F bond and regenerate the catalyst.

Causality: This approach leverages the relatively weak nature of the benzylic C-H bond and the ability of photoredox catalysis to perform selective single-electron transfer processes under mild conditions.[1]

References

The Strategic deployment of 3-Fluoro-2-methylbenzylamine in Medicinal Chemistry: A Technical Guide

Introduction: Unveiling the Potential of a Unique Building Block

In the intricate landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and development of novel therapeutics. Among the vast arsenal of available synthons, substituted benzylamines represent a privileged scaffold due to their prevalence in biologically active molecules and their synthetic versatility. This technical guide delves into the specific attributes and applications of 3-Fluoro-2-methylbenzylamine , a seemingly simple yet powerful building block that offers a unique combination of steric and electronic properties. Through an in-depth analysis of its underlying chemical principles and practical applications, we will illuminate the rationale behind its use and provide actionable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthetic Overview

A foundational understanding of a building block begins with its fundamental physicochemical characteristics and synthetic accessibility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 771573-36-5 | [1] |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | [1] |

| Appearance | Liquid | [1] |

The synthesis of this compound is not extensively detailed in readily available literature, suggesting it is often prepared on-demand or sourced from specialized suppliers. A common synthetic route would likely involve the reduction of the corresponding nitrile or the reductive amination of 3-fluoro-2-methylbenzaldehyde. The latter serves as a key precursor and is commercially available.[2]

The Medicinal Chemist's Rationale: Why this compound?

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, pKa, and binding affinity. The 3-fluoro-2-methyl substitution pattern on the benzylamine scaffold offers a nuanced approach to molecular design, providing several key advantages:

-

Metabolic Stability: The fluorine atom can block potential sites of oxidative metabolism on the aromatic ring, thereby increasing the compound's half-life in vivo. This is a critical consideration in optimizing pharmacokinetic profiles.

-

Conformational Control: The ortho-methyl group introduces a degree of steric hindrance that can restrict the rotation of the benzyl group. This conformational constraint can be crucial for locking the molecule into a bioactive conformation, leading to enhanced potency and selectivity for its biological target.

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atom at the meta-position can subtly influence the basicity (pKa) of the benzylamine nitrogen. This modulation can be critical for optimizing interactions with biological targets and improving properties like cell permeability and oral bioavailability.

-

Exploring Chemical Space: The unique electronic and steric environment created by the combined fluoro and methyl substituents allows for the exploration of novel chemical space, potentially leading to the discovery of ligands with unique binding modes or improved pharmacological profiles compared to unsubstituted or singly substituted analogs.

While specific examples of blockbuster drugs containing the this compound moiety are not readily found in the public domain, its value lies in its application in the early stages of drug discovery for lead optimization and the generation of compound libraries for high-throughput screening. Its N-methylated analog, 3-Fluoro-N-methylbenzylamine, has been noted as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2][3] This suggests that the core 3-fluoro-benzylamine scaffold is of significant interest in the development of central nervous system (CNS) active agents.

Key Synthetic Transformations: A Practical Guide

The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations. The following sections provide detailed, self-validating protocols for three fundamental reactions, explaining the causality behind the experimental choices.

Amide Bond Formation: The Cornerstone of Bioactive Molecules

The formation of an amide bond is one of the most common and critical reactions in medicinal chemistry, as the amide linkage is a key structural feature of peptides, proteins, and a vast array of synthetic drugs.

Protocol: Synthesis of N-(3-Fluoro-2-methylbenzyl)acetamide

This protocol describes a standard acylation of this compound with an acid chloride.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. The use of an inert atmosphere is crucial to prevent the reaction of acetyl chloride with atmospheric moisture.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the reaction between the amine and the highly reactive acid chloride. Slowly add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 15-20 minutes. The slow addition helps to maintain a low temperature and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine. The sequential washing steps are essential for removing impurities and ensuring a clean product.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude N-(3-Fluoro-2-methylbenzyl)acetamide can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure product.

Causality Behind Choices:

-

Base (TEA/DIPEA): The reaction of an amine with an acid chloride generates hydrochloric acid (HCl). A non-nucleophilic organic base is required to neutralize this acid and drive the reaction to completion. Triethylamine is a common and cost-effective choice.

-

Solvent (DCM): Dichloromethane is a good solvent for both the reactants and is relatively unreactive under these conditions. Its low boiling point facilitates easy removal after the reaction.

-

Stoichiometry: A slight excess of the acylating agent (acetyl chloride) is used to ensure complete consumption of the starting amine.

Diagram: Amide Bond Formation Workflow

Caption: Workflow for the synthesis of an amide from this compound.

Reductive Amination: Forging C-N Bonds with Control

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method offers excellent control over the degree of alkylation, avoiding the over-alkylation issues often encountered with direct alkylation using alkyl halides.

Protocol: Synthesis of N-Ethyl-3-fluoro-2-methylbenzylamine

This protocol details the reductive amination of this compound with acetaldehyde.

Materials:

-

This compound (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Magnetic stirrer

-

Round-bottom flask

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCE.

-

Imine Formation: Add acetaldehyde (1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the imine intermediate.

-

Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise. NaBH(OAc)₃ is a mild and selective reducing agent that will reduce the imine in the presence of the unreacted aldehyde. The portion-wise addition helps to control any potential exotherm.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid byproduct. Extract the aqueous layer with DCM.

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-ethyl-3-fluoro-2-methylbenzylamine can be purified by flash column chromatography.

Causality Behind Choices:

-

Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is the reagent of choice for many reductive aminations because it is less basic and more selective for imines over carbonyls compared to other borohydrides like sodium borohydride (NaBH₄). This selectivity prevents the reduction of the starting aldehyde.

-

Solvent (DCE/DCM): Chlorinated solvents are commonly used as they are good at solubilizing the reactants and are unreactive towards the reducing agent.

-

Stoichiometry: A slight excess of the aldehyde and the reducing agent is used to ensure the complete conversion of the starting amine.

Diagram: Reductive Amination Workflow

Caption: Workflow for the reductive amination of this compound.

N-Alkylation: A Direct but Challenging Transformation

Direct N-alkylation with alkyl halides is a classical method for amine synthesis. However, it is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts. Careful control of reaction conditions is crucial for achieving the desired mono-alkylation.

Protocol: Synthesis of N-Benzyl-3-fluoro-2-methylbenzylamine

This protocol describes the mono-alkylation of this compound with benzyl bromide.

Materials:

-

This compound (2.0 eq)

-

Benzyl bromide (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Magnetic stirrer

-

Round-bottom flask

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine this compound (2.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile. Using an excess of the starting amine is a key strategy to favor mono-alkylation by increasing the probability that the alkylating agent reacts with the primary amine rather than the secondary amine product.

-

Reagent Addition: Slowly add benzyl bromide (1.0 eq) to the stirred suspension.

-

Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours, monitoring the reaction by TLC. The elevated temperature is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-